molecular formula C11H14N2 B1399926 (1-ethyl-1H-indol-6-yl)methanamine CAS No. 1482843-44-6

(1-ethyl-1H-indol-6-yl)methanamine

Cat. No.: B1399926
CAS No.: 1482843-44-6
M. Wt: 174.24 g/mol
InChI Key: PEUYYSQZXWJBSE-UHFFFAOYSA-N
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Description

(1-ethyl-1H-indol-6-yl)methanamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core with an ethyl group at the 1-position and a methanamine group at the 6-position.

Biochemical Analysis

Biochemical Properties

(1-ethyl-1H-indol-6-yl)methanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to multiple receptors, which can influence various biochemical pathways. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. Specific enzymes and proteins that this compound interacts with include cytochrome P450 enzymes, which are crucial for its metabolism and biotransformation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound can inhibit the activity of certain kinases, resulting in altered phosphorylation states of target proteins and subsequent changes in cellular functions . Additionally, it can activate transcription factors that regulate the expression of genes involved in cell growth and differentiation .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . In vivo studies indicate that the compound undergoes metabolic degradation, which can affect its efficacy and duration of action .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects on cellular functions, such as enhanced cell proliferation and survival . At high doses, this compound can induce toxic or adverse effects, including apoptosis and necrosis . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its therapeutic efficacy and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments . For instance, this compound can be transported across cell membranes by organic cation transporters, facilitating its entry into target cells . Additionally, binding proteins can sequester the compound in specific tissues, influencing its bioavailability and therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound provides insights into its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-1H-indol-6-yl)methanamine typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Ethylation: The indole core is then ethylated at the 1-position using ethyl iodide in the presence of a strong base such as sodium hydride.

    Aminomethylation: The final step involves the introduction of the methanamine group at the 6-position. This can be achieved through a Mannich reaction, where the indole is reacted with formaldehyde and a primary amine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding indole-6-carboxaldehyde or indole-6-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the methanamine group to a methyl group, resulting in (1-ethyl-1H-indol-6-yl)methane.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the 3-position of the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents.

Major Products:

    Oxidation: Indole-6-carboxaldehyde, Indole-6-carboxylic acid.

    Reduction: (1-ethyl-1H-indol-6-yl)methane.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

(1-ethyl-1H-indol-6-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    (1-methyl-1H-indol-6-yl)methanamine: Similar structure but with a methyl group instead of an ethyl group.

    (1-ethyl-1H-indol-3-yl)methanamine: Similar structure but with the methanamine group at the 3-position instead of the 6-position.

    (1-ethyl-1H-indol-6-yl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.

Uniqueness: (1-ethyl-1H-indol-6-yl)methanamine is unique due to the specific positioning of the ethyl and methanamine groups on the indole core. This unique structure can result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(1-ethylindol-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-13-6-5-10-4-3-9(8-12)7-11(10)13/h3-7H,2,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUYYSQZXWJBSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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